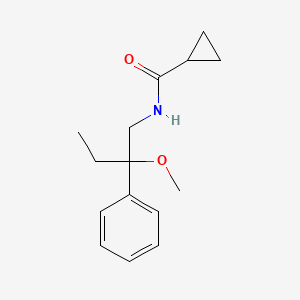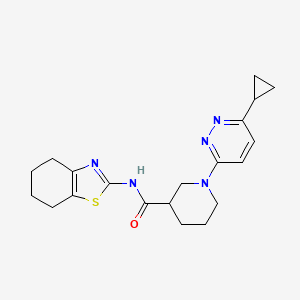
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine is a synthetic organic compound that belongs to the class of asparagine derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a 2-hydroxyethyl group, and an alpha-asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, ethylene oxide, and alpha-asparagine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-N~2~-(2-oxoethyl)-alpha-asparagine.
Reduction: Formation of N-(4-aminophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine.
Substitution: Formation of N-(4-substituted phenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine.
Scientific Research Applications
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling and metabolic pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-beta-alanine
- N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-glycine
- N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-serine
Uniqueness
N-(4-chlorophenyl)-N~2~-(2-hydroxyethyl)-alpha-asparagine is unique due to the presence of the alpha-asparagine moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different amino acid backbones or functional groups.
Properties
IUPAC Name |
4-(4-chloroanilino)-3-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c13-8-1-3-9(4-2-8)15-12(19)10(7-11(17)18)14-5-6-16/h1-4,10,14,16H,5-7H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNMONTWMPKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CC(=O)O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2718456.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)


![N-benzyl-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2718461.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/new.no-structure.jpg)

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)
